molecular formula C9H17NO2 B095144 Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- CAS No. 15871-63-3

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-

Cat. No.: B095144
CAS No.: 15871-63-3
M. Wt: 171.24 g/mol
InChI Key: MZNHXRJHROBAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyethyl group and an ethanone moiety

Scientific Research Applications

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- typically involves the reaction of 4-piperidone with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic addition, where the ethylene oxide ring opens and attaches to the nitrogen atom of the piperidone, forming the hydroxyethyl group. The resulting intermediate is then subjected to acetylation using acetic anhydride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- can undergo oxidation reactions, where the hydroxyethyl group is oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydroxyethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    Ethanone,1-[4-(2-hydroxyethyl)phenyl]-: This compound has a similar structure but with a phenyl ring instead of a piperidine ring.

    4-(2-Hydroxyethyl)piperidine: Lacks the ethanone moiety but shares the hydroxyethyl-piperidine structure.

Uniqueness: Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is unique due to its combination of the piperidine ring and the ethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXRJHROBAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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